molecular formula C16H14 B1630459 2-Ethylanthracene CAS No. 52251-71-5

2-Ethylanthracene

Cat. No. B1630459
CAS RN: 52251-71-5
M. Wt: 206.28 g/mol
InChI Key: ZXAGXLDEMUNQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylanthracene (2-E) is an aromatic hydrocarbon with a molecular formula C14H10. It is a colorless, crystalline solid that is insoluble in water. It is a member of the polycyclic aromatic hydrocarbon (PAH) family. 2-E is an important intermediate in the synthesis of many organic compounds. It is also used in the production of dyes, plastics, and pharmaceuticals. 2-E has been studied extensively for its potential applications in scientific research and in laboratory experiments.

Scientific Research Applications

Photophysical and Photochemical Processes

2-Ethylanthracene (2EA) has been studied for its unique photophysical and photochemical properties. Research has shown that 2EA adsorbed on silica displays distinct behaviors compared to its anthracene counterpart. Notably, 2EA does not form ground state pairs at surface coverages as low as 1% of a monolayer and crystallizes on the surface at higher coverages. Moreover, 2EA demonstrates an efficient photolysis process at a silica/air interface, producing 9,10-endoperoxides through the addition of singlet molecular oxygen. These endoperoxides decompose on the silica surface into various hydroxylated products (Dabestani et al., 2000).

Environmental Impact

The solubility of 2EA in different environmental conditions has been a subject of study, particularly regarding its interaction with temperature and salinity. Investigations have revealed that 2EA's solubility is highly sensitive to temperature changes, whereas salinity impacts are minimal. This understanding is crucial for assessing 2EA's environmental implications (Whitehouse, 1984).

Optoelectronic Applications

A significant application of 2EA is in the field of optoelectronics. Researchers have synthesized new derivatives of 2EA, demonstrating potential for multifunctional optoelectronic devices. These derivatives exhibit good charge transporting properties and high photoluminescence quantum yields, making them suitable for various optoelectronic applications (Li et al., 2015).

Polymer Chemistry

In polymer science, 2EA has been used to modify poly(ethylene terephthalate) (PET) copolymers via Diels-Alder reactions with maleimides. This modification process results in materials with altered properties, useful for various applications. The process also highlights the thermally reversible nature of certain reactions involving anthracene units (Jones et al., 1999).

Fluorescent Nanoparticles

The fluorescence behavior of 2EA nanoparticles has been explored, revealing that doping these nanoparticles with certain dopants can quench the fluorescence of the nanoparticles and enhance the fluorescence of the dopants. This property is significant for developing materials with tailored optical properties (Kasatani et al., 2013).

properties

IUPAC Name

2-ethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAGXLDEMUNQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC3=CC=CC=C3C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200289
Record name 2-Ethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow to brown powder; [Sigma-Aldrich MSDS]
Record name 2-Ethylanthracene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10850
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000212 [mmHg]
Record name 2-Ethylanthracene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10850
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Ethylanthracene

CAS RN

52251-71-5
Record name 2-Ethylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52251-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052251715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylanthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 5 L 3-neck flask fitted with condenser, thermometer, and overhead stirrer was added 2-ethylanthraquinone (Aldrich, 120 g, 0.51 mmol), Zn dust (Mallinckrodt, 300 g, 4.59 mol), CuSO4.5H2O (Mallinckrodt, 3.0 g) and 28% NH4OH (Mallinckrodt, 2.8 mL). The temperature was increased until the initial dark red color had faded (about 6 h). The reaction mixture was then filtered. The filtrate was extracted with EtOAc (5×1 L), and the filter cake washed with EtOAc (2×1 L). The EtOAc solutions were combined and the solvent removed. The residue was refluxed with a mixture of conc. HCl (10 mL) in i-PrOH (1.2 L) for 2 h. Upon cooling, a solid precipitated which was filtered, washed with abs. EtOH (100 mL) and dried to give 40 g (38%) of 2-ethylanthracene mp 140°-142°, (lit. mp 148°-150°, L. H. Klemm et al., J. Org. Chem. 28, 625 (1983), (C, H).
Quantity
120 g
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
catalyst
Reaction Step One
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylanthracene
Reactant of Route 2
2-Ethylanthracene
Reactant of Route 3
Reactant of Route 3
2-Ethylanthracene
Reactant of Route 4
Reactant of Route 4
2-Ethylanthracene
Reactant of Route 5
Reactant of Route 5
2-Ethylanthracene
Reactant of Route 6
Reactant of Route 6
2-Ethylanthracene

Citations

For This Compound
270
Citations
R Dabestani, J Higgin, D Stephenson… - The Journal of …, 2000 - ACS Publications
… The photophysics and photochemistry of 2-methylanthracene (2MA), 2-ethylanthracene (2EA), and 2-tert-butylanthracene (2TBA) adsorbed on silica was studied at a silica/air interface …
Number of citations: 25 pubs.acs.org
BG Whitehouse - Marine Chemistry, 1984 - Elsevier
… Unlike salinity, small decreases in temperature cause significant decreases in the solubility of phenanthrene, anthracene, 2-methylanthracene, and 2-ethylanthracene, especially in the …
Number of citations: 236 www.sciencedirect.com
A Drelinkiewicz, A Waksmundzka-Góra - Journal of Molecular Catalysis A …, 2006 - Elsevier
… The hydrogenolysis of C single bond O in eAN produces 2-ethylanthracene (eANT), which is slowly hydrogenated to H 2 eANT. Other process consuming eAN is the saturation of …
Number of citations: 53 www.sciencedirect.com
K Kasatani, M Kakuichi, Y Morita… - Transactions of the …, 2013 - jstage.jst.go.jp
… Fluorescence of 2-ethylanthracene … into 2-ethylanthracene nanoparticles than into anthracene nanoparticles. We could not dope enough amount of perylene into 2-ethylanthracene …
Number of citations: 8 www.jstage.jst.go.jp
MAVR da Silva, LMPF Amaral, AFLOM Santos… - The Journal of Chemical …, 2006 - Elsevier
… For the 2-ethylanthracene the vapour pressures were also measured at several temperatures using a Knudsen-effusion apparatus enabling the simultaneous operation of nine …
Number of citations: 42 www.sciencedirect.com
AE Gekhman, GE Amelichkina, NI Moiseeva… - Journal of Molecular …, 2000 - Elsevier
… of the complex is ∼1.5 times less than the rate of its reaction with 2-ethylanthracene (10 −2 … of the 1 O 2 dissolved in AcOH solution is ∼15 at the same 2-ethylanthracene concentration. …
Number of citations: 16 www.sciencedirect.com
AE Gekhman, GE Amelichkina, NI Moiseeva… - Kinetics and …, 2001 - Springer
… of 2-ethylanthracene oxidation with hydrogen peroxide in the presence of vanadium(V) complexes in an AcOH solution. The consumption of 2-ethylanthracene … rate of 2-ethylanthracene …
Number of citations: 10 link.springer.com
A Conde, MM Diaz-Requejo, PJ Pérez - Chemical Communications, 2011 - pubs.rsc.org
… The substituted 2-ethylanthracene is also of interest for its … The direct, metal induced oxidation of 2-ethylanthracene has … Oxidation of anthracene and 2-ethylanthracene into their …
Number of citations: 72 pubs.rsc.org
PA Beckmann, KS Burbank, MMW Lau, JN Ree… - Chemical physics, 2003 - Elsevier
… solids composed of structurally related molecules: 2-ethylanthracene, 2-t-butylanthracene, 2-… There are also two sites in 2-ethylanthracene, but with unequal weights, suggesting four …
Number of citations: 1 www.sciencedirect.com
T Autrey, JA Franz, DM Camaioni, KF Ferris… - … Conference on Coal …, 1991 - Elsevier
… 2-ethylanthracene was substituted for anthracene in some experiments to determine the amount of alkyl radical addition to the solvent under the reaction conditions. All reactions were …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.